molecular formula C22H23ClFN5O2 B1329384 Flumeridone CAS No. 75444-64-3

Flumeridone

Cat. No. B1329384
CAS RN: 75444-64-3
M. Wt: 443.9 g/mol
InChI Key: CNBMQDMRPDUMDK-UHFFFAOYSA-N
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Description

Flumeridone is a chemical compound with the molecular formula C22H23ClFN5O2 . It is a main product of BOC Sciences .


Molecular Structure Analysis

The molecular structure of Flumeridone consists of 22 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 5 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, techniques such as X-ray crystallography can be used .

Scientific Research Applications

1. Interaction with Serum Proteins Flumeridone, an atypical antipsychotic drug, has been studied for its interaction with serum proteins. It interacts with human and bovine serum albumins, a process studied using fluorescence quenching techniques. The interaction results in the formation of a complex between flumeridone and the albumin, which can be significant for the drug's distribution and efficacy in the body. Notably, the drug's interaction with albumin involves quenching the fluorescence of tryptophan residues, suggesting a specific binding site on the albumin molecule (Fragoso et al., 2012).

2. Neuropharmacological Impact Research has shown that flumeridone influences neuropharmacological pathways. A study on the occupancy of dopamine and serotonin receptors in schizophrenic patients treated with flumeridone highlights its interaction with these critical neurotransmitter systems. The drug's efficacy on negative symptoms of schizophrenia has been associated with its interaction with 5-HT2A and/or D1 receptors, suggesting that its neuropharmacological effects are significant for its clinical applications (Reimold et al., 2006).

3. Antidepressant Mechanisms Studies have explored flumeridone's potential mechanisms of action as an antidepressant. Research on the antidepressant fluoxetine, which shares pharmacological properties with flumeridone, suggests that these drugs may restore neuronal plasticity in the adult visual system. This effect is accompanied by reduced intracortical inhibition and increased expression of brain-derived neurotrophic factor, indicating a complex interaction with neurodevelopmental and neuroplastic pathways (Vetencourt et al., 2008).

4. Influence on Immune Functions The interaction between flumeridone and immune functions has been a subject of investigation. A study evaluating the effects of co-administration of fluoxetine and flumeridone on macrophages in rats subjected to the forced swimming test found that the drug combination influenced macrophage immunomodulatory properties. This suggests that flumeridone, in combination with other pharmaceutical agents, may have a role in modulating immune functions, potentially contributing to its antidepressant-like effects (Roman et al., 2012).

properties

IUPAC Name

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-6-fluoro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O2/c23-14-2-4-20-17(12-14)26-22(31)29(20)16-6-10-27(11-7-16)8-1-9-28-19-5-3-15(24)13-18(19)25-21(28)30/h2-5,12-13,16H,1,6-11H2,(H,25,30)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBMQDMRPDUMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=C(C=C(C=C5)F)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226360
Record name Flumeridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumeridone

CAS RN

75444-64-3
Record name 1-[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75444-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumeridone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumeridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flumeridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUMERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZN46QU1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
CH CH - Wiley Online Library
Number of citations: 0

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